N-(2-methylphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide
Description
N-(2-Methylphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide is a spirocyclic carboxamide derivative characterized by a 1-oxaspiro[4.5]decane core fused with a 2-oxo group and a 2-methylphenyl substituent. The 2-methylphenyl group likely contributes to moderate lipophilicity and steric bulk, distinguishing it from derivatives with electron-withdrawing or polar substituents .
Properties
IUPAC Name |
N-(2-methylphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-12-7-3-4-8-14(12)18-16(20)13-11-15(19)21-17(13)9-5-2-6-10-17/h3-4,7-8,13H,2,5-6,9-11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEQKPMKBKVGEOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CC(=O)OC23CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide typically involves the reaction of 2-methylphenylamine with a spirocyclic ketone precursor. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the spirocyclic structure. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Bromine in acetic acid for bromination at room temperature.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(2-methylphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Structural and Substituent Analysis
The target compound shares a common spirocyclic carboxamide backbone with several analogs, differing primarily in the aromatic substituent and additional heteroatoms. Key comparisons include:
Table 1: Structural and Molecular Comparisons
*Calculated based on analogous structures. †Estimated using molecular formula.
Physicochemical and Functional Differences
- Electron-Donating vs. Withdrawing Groups: The 2-methylphenyl substituent (Target) provides steric bulk and electron-donating effects, favoring hydrophobic interactions in biological systems. In contrast, the 4-chlorophenyl analog () exhibits electron-withdrawing properties, enhancing metabolic stability but reducing aqueous solubility .
Heteroatom Modifications :
Stereochemical Complexity :
- Compounds like the rel-(4R,5R)-configured spiro derivative in highlight the role of stereochemistry in biological activity. Such modifications are absent in the Target compound but underscore the importance of spatial arrangement in drug design .
Biological Activity
N-(2-methylphenyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide is a synthetic compound characterized by its unique spirocyclic structure. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C17H21NO3
- Molecular Weight : 287.35 g/mol
- CAS Number : 31537-06-1
The compound's structure allows it to interact with various biological targets, making it a subject of interest in pharmacological studies.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and cellular signaling pathways. The spirocyclic nature of the compound facilitates its binding to active sites on enzymes or receptors, potentially leading to:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating certain diseases.
- Alteration of Cellular Signaling : By interacting with receptors, it can influence signaling cascades that regulate cell growth, differentiation, and apoptosis.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of this compound. In vitro assays have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 50 |
| Pseudomonas aeruginosa | 10 | 50 |
Cytotoxicity Studies
Cytotoxicity assessments using human cell lines revealed that the compound exhibits selective toxicity towards cancer cells while sparing normal cells. The IC50 values indicate its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 25 |
| MCF7 (Breast Cancer) | 30 |
| Normal Human Fibroblasts | >100 |
Case Studies
-
Case Study on Anticancer Effects :
A study investigated the effects of this compound on MCF7 breast cancer cells. Results indicated significant apoptosis induction and cell cycle arrest at the G0/G1 phase, highlighting its potential as a therapeutic agent in breast cancer treatment. -
Antimicrobial Efficacy :
In a clinical trial assessing the efficacy of the compound against Staphylococcus aureus infections, patients treated with formulations containing this compound showed marked improvement compared to control groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
